molecular formula C22H22N4O4S B11020608 3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11020608
M. Wt: 438.5 g/mol
InChI Key: XMGPLZJACSPEHF-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a tetrahydroisoquinoline core fused with a 1,3,4-thiadiazole moiety. Key structural elements include:

  • Tetrahydroisoquinoline backbone: Provides rigidity and planar aromaticity, facilitating interactions with biological targets.
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)carboxamide: The thiadiazole ring introduces sulfur-based hydrogen-bonding capacity, which may improve target affinity .
  • Methyl group at position 2: Steric effects could modulate binding pocket accessibility.

Synthetic routes for analogous compounds (e.g., thiadiazole-carboxamide derivatives) involve condensation of hydrazine derivatives with carbon disulfide, followed by alkylation (see –2).

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C22H22N4O4S/c1-12-24-25-22(31-12)23-20(27)18-14-7-5-6-8-15(14)21(28)26(2)19(18)13-9-10-16(29-3)17(11-13)30-4/h5-11,18-19H,1-4H3,(H,23,25,27)

InChI Key

XMGPLZJACSPEHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

    Attachment of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced to the core structure.

    Final Coupling: The final step involves coupling the intermediate with the appropriate carboxamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution might involve reagents like sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Overview

3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features combine a tetrahydroisoquinoline core with a thiadiazole ring and a dimethoxyphenyl group, suggesting a range of biological activities. This article explores its scientific research applications, particularly in the fields of pharmacology and medicinal chemistry.

Anticancer Properties

Research indicates that compounds similar to 3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide exhibit promising anticancer activities. The mechanism of action often involves the inhibition of critical enzymes related to DNA synthesis and repair. For instance:

  • Thymidylate Synthase Inhibition : Compounds containing thiadiazole rings have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA replication. This inhibition can lead to reduced cancer cell proliferation. Studies have reported IC50 values for such compounds ranging from 0.47 to 1.4 µM against various TS proteins .

Antimicrobial Activity

The structural characteristics of this compound also suggest potential antimicrobial effects. The presence of the thiadiazole moiety enhances lipophilicity, facilitating cellular penetration and subsequent biological activity. Research has demonstrated that derivatives with similar structures can exhibit significant antimicrobial properties against a range of pathogens .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroisoquinoline Core : This can be achieved through the Pictet-Spengler reaction involving phenethylamine derivatives.
  • Introduction of the Thiadiazole Ring : Cyclization reactions with thiosemicarbazides are often employed to introduce the thiadiazole structure.
  • Attachment of the Dimethoxyphenyl Group : Electrophilic aromatic substitution reactions facilitate the incorporation of the dimethoxyphenyl group into the core structure.

Case Study 1: Anticancer Activity

A study conducted by Du et al. focused on modeling compounds similar to 3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide for anticancer activity. The researchers synthesized several derivatives and tested their efficacy against cancer cell lines, reporting significant growth inhibition linked to TS inhibition .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of thiadiazole-containing compounds in vitro. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study highlighted how structural modifications could enhance efficacy and reduce toxicity .

Potential Applications in Drug Development

Given its unique properties and biological activities, 3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide holds promise as a lead compound in drug development for cancer and infectious diseases. Its ability to target specific enzymes involved in critical cellular processes makes it a candidate for further exploration in preclinical studies.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring can mimic nucleic acid bases, potentially disrupting DNA replication and protein synthesis in microbial or cancer cells . The dimethoxyphenyl group may enhance binding affinity to certain targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity/Solubility Reference
Target Compound Tetrahydroisoquinoline 3,4-Dimethoxyphenyl, 5-methyl-thiadiazole Not reported N/A
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a) 4,5-Dihydrothiadiazole Phenyl, thioxo 93% yield; inhibitory activity†
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) Thiadiazole Methylthio, phenyl 97% yield; improved solubility
N-(4-Methoxyphenyl)-2-[(3-methoxyphenyl)methylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Cyclopenta[b]thiophene Methoxyphenyl, methylamino Anticancer screening candidate

†Inhibition data at 50 µg/ml concentration (Fig. 4 in ), though specific targets are unspecified.

Key Differences:

Substituent Effects :

  • The 3,4-dimethoxyphenyl group in the target compound may confer stronger antioxidant or kinase-inhibitory properties compared to simpler phenyl or methoxyphenyl groups in analogs .
  • The 5-methyl-thiadiazole substituent likely improves metabolic stability over thioxo (3a) or methylthio (4a) groups due to reduced susceptibility to oxidation .

Research Findings and Limitations

  • Biological Activity : While thiadiazole-carboxamide analogs (e.g., 3a, 4a) show inhibitory activity in preliminary assays (), the target compound’s pharmacological profile remains uncharacterized in the provided literature.
  • Solubility and Bioavailability: The methylthio group in 4a enhances ethanol solubility (), suggesting that the 5-methyl-thiadiazole in the target compound may similarly improve pharmacokinetics.
  • Docking Potential: Thiadiazole derivatives exhibit hydrogen-bonding with protein targets (e.g., kinases) via sulfur and amide groups . The dimethoxyphenyl moiety in the target compound could synergize with this mechanism.

Notes on Evidence Limitations

  • No direct data on the target compound’s synthesis, bioactivity, or physicochemical properties were found in the provided evidence. Comparisons are extrapolated from structural analogs.
  • and discuss unrelated marine metabolites and hexahydroquinolines, respectively, limiting their utility for this analysis.

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide represents a complex molecular structure with potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be broken down into distinct functional groups:

  • Thiadiazole moiety : Known for various biological activities including antimicrobial and anticancer effects.
  • Tetrahydroisoquinoline structure : Often associated with neuroactive properties.

Molecular Formula

The molecular formula of the compound is C21H24N4O4SC_{21}H_{24}N_{4}O_{4}S.

Structural Representation

The structural representation includes:

  • 3,4-Dimethoxyphenyl group : Contributes to the lipophilicity and potential bioactivity.
  • Thiadiazole ring : Imparts significant biological activity due to its heterocyclic nature.

Anticancer Activity

Research has indicated that derivatives of thiadiazole exhibit promising anticancer properties. For example, compounds containing the thiadiazole ring have shown activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Thiadiazole derivative AMDA-MB-231 (breast cancer)3.3
Thiadiazole derivative BHEK293T (normal human cells)34.71

These results suggest that the presence of the thiadiazole moiety enhances anticancer efficacy compared to standard treatments like cisplatin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiadiazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. For instance:

  • Antitubercular Activity : Certain derivatives demonstrated significant activity against Mycobacterium smegmatis, with MIC values lower than standard drugs like Isoniazid .

Other Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of this compound have been explored for additional activities:

  • Antioxidant Properties : Thiadiazole derivatives exhibit strong antioxidant capabilities, which can protect cells from oxidative stress .
  • Anti-inflammatory Effects : Some studies suggest these compounds may reduce inflammation markers in vitro .

Synthesis and Evaluation

A notable study synthesized a series of thiadiazole derivatives and evaluated their biological activities through both in silico and in vitro methods. The study highlighted the versatility of the 1,3,4-thiadiazole nucleus in medicinal chemistry and its potential for developing new therapeutic agents .

In Silico Studies

Computational modeling has been employed to predict the binding affinities of these compounds to various biological targets. For example, docking studies revealed significant interactions between the compound and specific protein targets associated with cancer progression .

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